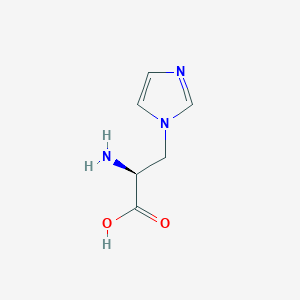

(S)-2-amino-3-(1H-imidazol-1-yl)propanoic acid

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

(S)-2-amino-3-(1H-imidazol-1-yl)propanoic acid is a compound that features an imidazole ring, which is a five-membered heterocyclic structure containing two nitrogen atoms

Méthodes De Préparation

Synthetic Routes and Reaction Conditions: The synthesis of (S)-2-amino-3-(1H-imidazol-1-yl)propanoic acid typically involves the cyclization of amido-nitriles. One method includes the use of nickel-catalyzed addition to nitrile, followed by proto-demetallation, tautomerization, and dehydrative cyclization . This process can be carried out under mild conditions, allowing for the inclusion of various functional groups.

Industrial Production Methods: Industrial production methods for this compound often involve multi-step synthesis processes that ensure high yield and purity. These methods may include the use of advanced catalytic systems and optimized reaction conditions to facilitate large-scale production.

Analyse Des Réactions Chimiques

Types of Reactions: (S)-2-amino-3-(1H-imidazol-1-yl)propanoic acid can undergo various chemical reactions, including:

Oxidation: This reaction can be facilitated by oxidizing agents such as hydrogen peroxide or potassium permanganate.

Reduction: Reduction reactions may involve reagents like lithium aluminum hydride.

Substitution: Nucleophilic substitution reactions can occur, particularly at the imidazole ring.

Common Reagents and Conditions:

Oxidation: Hydrogen peroxide, potassium permanganate.

Reduction: Lithium aluminum hydride.

Substitution: Nucleophiles such as halides or amines.

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield imidazole derivatives with additional oxygen-containing functional groups.

Applications De Recherche Scientifique

(S)-2-amino-3-(1H-imidazol-1-yl)propanoic acid has a wide range of applications in scientific research:

Chemistry: It is used as a building block for the synthesis of more complex molecules.

Biology: The compound is studied for its role in enzyme catalysis and protein interactions.

Medicine: Research explores its potential as a therapeutic agent due to its structural similarity to amino acids.

Industry: It is utilized in the development of pharmaceuticals and agrochemicals.

Mécanisme D'action

The mechanism of action of (S)-2-amino-3-(1H-imidazol-1-yl)propanoic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The imidazole ring can participate in hydrogen bonding and coordination with metal ions, influencing various biochemical pathways .

Comparaison Avec Des Composés Similaires

Histidine: An essential amino acid with an imidazole side chain.

Imidazole: A simpler structure that forms the core of many biologically active molecules.

Histamine: A biogenic amine derived from histidine, involved in immune responses.

Uniqueness: (S)-2-amino-3-(1H-imidazol-1-yl)propanoic acid is unique due to its specific stereochemistry and the presence of both an amino group and an imidazole ring. This combination allows it to participate in a variety of chemical and biological processes, making it a versatile compound for research and industrial applications .

Activité Biologique

(S)-2-amino-3-(1H-imidazol-1-yl)propanoic acid, also known as imidazole propionic acid, is a non-canonical amino acid that has garnered attention for its diverse biological activities. This article explores the compound's biological properties, mechanisms of action, and potential applications in various fields, supported by data tables and relevant research findings.

Molecular Characteristics:

- Molecular Formula: C6H9N3O2

- Molecular Weight: 169.16 g/mol

- IUPAC Name: this compound

- Canonical SMILES: C(C(=O)O)C(C1=CN=CN1)N

The biological activity of this compound is primarily attributed to its structural similarity to histidine, which allows it to participate in various biochemical pathways:

- Enzyme Interaction: The imidazole ring can coordinate with metal ions in enzyme active sites, influencing enzyme activity. This property is particularly relevant in the context of metalloproteins.

- Protein Modulation: The compound can affect protein interactions through hydrogen bonding and electrostatic interactions, potentially altering cellular signaling pathways.

- Neurotransmitter Function: Given its structural resemblance to neurotransmitters, it may play a role in modulating synaptic transmission.

Antimicrobial Activity

Research indicates that this compound exhibits significant antimicrobial properties. A study evaluated its effects against various bacterial strains, revealing the following Minimum Inhibitory Concentration (MIC) values:

| Bacterial Strain | MIC (mg/mL) |

|---|---|

| Staphylococcus aureus | 0.025 |

| Escherichia coli | 0.020 |

| Bacillus subtilis | 0.015 |

These results suggest that the compound has potent antibacterial activity, particularly against Gram-positive bacteria like Staphylococcus aureus .

Antifungal Activity

In addition to its antibacterial properties, this compound has demonstrated antifungal activity against common pathogens such as Candida albicans. The observed MIC values were:

| Fungal Strain | MIC (mg/mL) |

|---|---|

| Candida albicans | 0.030 |

| Fusarium oxysporum | 0.045 |

These findings indicate a promising potential for therapeutic applications in treating fungal infections .

Case Studies

A notable case study involved the application of this compound in a therapeutic context. In vitro studies demonstrated that the compound could inhibit biofilm formation in Staphylococcus aureus, a common cause of hospital-acquired infections. The inhibition was quantified using crystal violet staining, showing a significant reduction in biofilm density compared to control groups .

Pharmacokinetics and Safety

Pharmacokinetic studies suggest that this compound is well absorbed when administered orally, with high solubility in aqueous solutions. However, further studies are necessary to fully understand its metabolism and potential toxicity profiles.

Propriétés

IUPAC Name |

(2S)-2-amino-3-imidazol-1-ylpropanoic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H9N3O2/c7-5(6(10)11)3-9-2-1-8-4-9/h1-2,4-5H,3,7H2,(H,10,11)/t5-/m0/s1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FWBXNMSLCRNZOV-YFKPBYRVSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CN(C=N1)CC(C(=O)O)N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CN(C=N1)C[C@@H](C(=O)O)N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H9N3O2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

155.15 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.